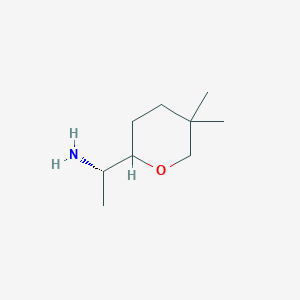

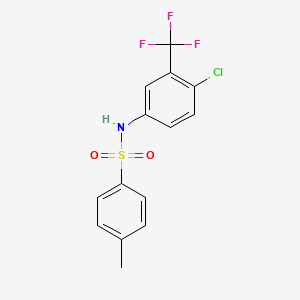

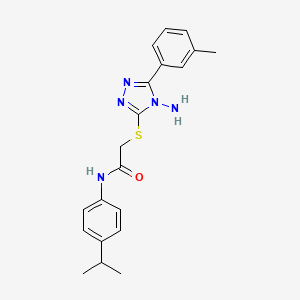

![molecular formula C10H10ClNO3 B2804981 3-{[(Chloroacetyl)amino]methyl}benzoic acid CAS No. 718-15-0](/img/structure/B2804981.png)

3-{[(Chloroacetyl)amino]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{[(Chloroacetyl)amino]methyl}benzoic acid” is a chemical compound that is used in the field of life sciences . It is available for purchase from various scientific distributors .

Synthesis Analysis

The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, has been described in patents . The method involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent under Lewis acid catalysts such as zinc chloride and ferric chloride. This method is simple, easy to control, and environmentally friendly .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various databases . For instance, “Benzoic acid, 3-amino-, methyl ester” has a molecular weight of 142.0911 and a chemical formula of C8H9NO2 .Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives have been studied extensively. The reactivity of these compounds can be influenced by the nature and position of the substituent on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented . For example, benzoic acid is a crystalline, colorless solid under normal conditions .Scientific Research Applications

Friedel-Crafts-Type Acylation and Amidation Reactions

This compound can be used in Friedel-Crafts-type aromatic amidation and acylation reactions . The electrophilic species involved are isocyanate cation and acylium cation, respectively, and both have a common + C=O structure, which can be generated from carboxylic acid functionalities in a strong Brønsted acid .

Synthesis of Benzamides

“3-{[(Chloroacetyl)amino]methyl}benzoic acid” can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

N-Chloroacetylation of Aminoalcohols

This compound can be used in the efficient, highly chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This process gives chloroacetamides in phosphate buffer within 20 minutes .

Pharmaceutical Applications

Many medicines contain an aromatic system that participates in hydrophobic interactions . Therefore, “3-{[(Chloroacetyl)amino]methyl}benzoic acid” could potentially be used in the development of new pharmaceuticals.

Development of New Catalysts

The compound can be used in the development of new catalysts . The prepared catalyst provides active sites for the synthesis of benzamides .

Green Chemistry

The compound can be used in green chemistry applications . The use of ultrasonic irradiation is a green and powerful technology .

Safety and Hazards

properties

IUPAC Name |

3-[[(2-chloroacetyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSAYQRAIHEUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Chloroacetyl)amino]methyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

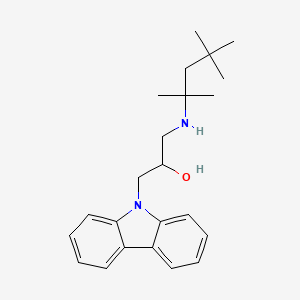

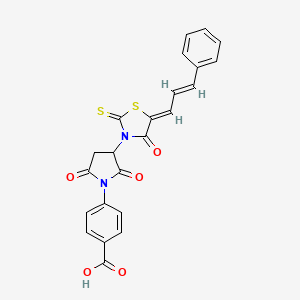

![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)

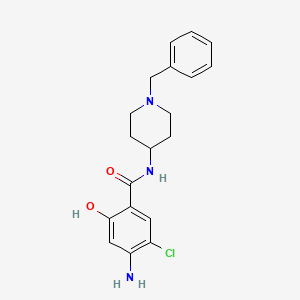

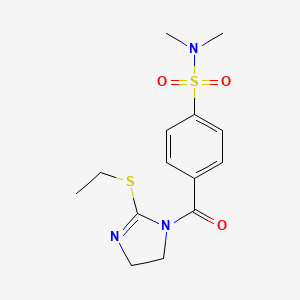

![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)

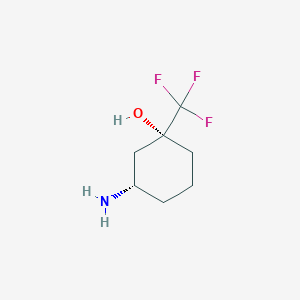

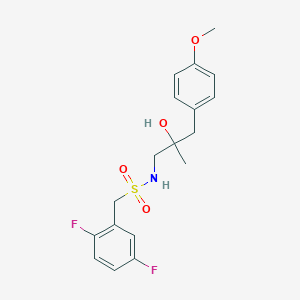

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2804914.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)